Lozilurea
Overview
Description
Lozilurea: is a chemical compound with the molecular formula C10H13ClN2O . It is known for its pharmacological properties, particularly its anti-ulcer activity . This compound is an achiral molecule, meaning it does not have a chiral center and thus does not exhibit optical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of lozilurea typically involves the reaction of appropriate amines with chloroformates under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: : In an industrial setting, this compound can be produced using a continuous flow reactor to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: : Lozilurea undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted this compound products with various functional groups.
Scientific Research Applications
Lozilurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Medicine: Investigated for its therapeutic potential in treating ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of lozilurea involves its interaction with specific molecular targets in the body. This compound exerts its effects by inhibiting the activity of certain enzymes involved in the production of gastric acid, thereby reducing acid secretion and promoting the healing of ulcers . The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of proton pumps and other related proteins.
Comparison with Similar Compounds
Lozilurea can be compared with other anti-ulcer compounds such as:
Cimetidine: A histamine H2 receptor antagonist that reduces stomach acid production.
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action to cimetidine.
Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps responsible for acid secretion.
Uniqueness: : this compound is unique in its chemical structure and specific pharmacological properties. Unlike cimetidine and ranitidine, which are H2 receptor antagonists, this compound’s mechanism of action is believed to involve direct inhibition of proton pumps and other related enzymes . This distinct mode of action may offer advantages in terms of efficacy and safety for certain patients.
Properties
CAS No. |
71475-35-9 |
---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H13ClN2O/c1-2-12-10(14)13-7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H2,12,13,14) |
InChI Key |
ATMWYLVZVAXVDZ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NCC1=CC(=CC=C1)Cl |
Canonical SMILES |
CCNC(=O)NCC1=CC(=CC=C1)Cl |
Appearance |
Solid powder |
71475-35-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ITA 312; ITA-312; ITA312; Lozilurea; N-3'-Chlorobenzyl-N'-ethylurea; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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